molecular formula C6H5FN2O2 B14838773 4-Amino-6-fluoropicolinic acid

4-Amino-6-fluoropicolinic acid

Cat. No.: B14838773
M. Wt: 156.11 g/mol
InChI Key: OFDYTOHISKZJAA-UHFFFAOYSA-N
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Description

4-Amino-6-fluoropicolinic acid is a heterocyclic organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 4th position and a fluorine atom at the 6th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-fluoropicolinic acid typically involves multi-step processes. One common method starts with the preparation of 2,2-difluoro- or 2,2,2-trifluoro-N-(trityl or t-butyl)ethanimidoyl chloride, which is then reacted with a 3,3-dialkoxyprop-1-yne in the presence of copper (I) iodide, an alkali metal iodide, and an alkali metal phosphate in a polar aprotic solvent. The resulting intermediate undergoes cyclization with an amine, followed by deprotection and hydrolysis to yield the desired picolinic acid .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-fluoropicolinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogenation and other substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Amino-6-fluoropicolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-fluoropicolinic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the pyridine ring can interact with enzymes and receptors, leading to various biological effects. For instance, the compound may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

  • 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid
  • 5-Fluoropicolinic acid

Comparison: 4-Amino-6-fluoropicolinic acid is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

4-amino-6-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C6H5FN2O2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)

InChI Key

OFDYTOHISKZJAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)F)N

Origin of Product

United States

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